molecular formula C7H12N4 B2741097 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1547757-37-8

1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B2741097
CAS No.: 1547757-37-8
M. Wt: 152.201
InChI Key: RPSMUVTXBSPVEL-UHFFFAOYSA-N
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Description

1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole (CAS 1547757-37-8) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2,3-triazole ring linked to a pyrrolidine moiety via a methylene spacer. This specific structure creates a versatile scaffold for designing bioactive molecules, where the triazole ring offers high metabolic stability and potential for hydrogen bonding, while the pyrrolidine group enhances conformational flexibility . The balanced lipophilicity and polarity of this compound make it a valuable building block for optimizing the pharmacokinetic properties of lead compounds in drug discovery. It is particularly useful in the synthesis of protease inhibitors and receptor modulators, owing to its ability to mimic peptide bonds or act as a bioisostere . The 1,2,3-triazole privilege d scaffold is known to be capable of interacting with a variety of enzymes and receptors, and triazole-containing hybrids have been extensively researched for a broad range of biological activities, including as inhibitors for targets like acetylcholinesterase in neurodegenerative disease research . This compound is supplied for research and development purposes. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-8-5-7(1)6-11-4-3-9-10-11/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSMUVTXBSPVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently. The pyrrolidine moiety can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings or the construction of the pyrrolidine ring from acyclic precursors .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .

Scientific Research Applications

Biological Applications

1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole has been studied for its potential therapeutic applications, particularly in the following areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study showed that compounds containing the triazole ring have effective antibacterial and antifungal activities. This compound may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The compound demonstrated notable cytotoxicity, with IC₅₀ values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 and HCT-116 .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions. Its derivatives are also of interest due to their enhanced biological activities. For example:

Derivative Biological Activity Reference
1-(4-Aryl)-triazolesAntimicrobial
4-Carbaldehyde derivativesAnticancer

Case Study 1: Antimicrobial Evaluation

In a comparative study of several triazole derivatives, this compound was tested against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed using MTT assays on human cancer cell lines. The compound exhibited an IC₅₀ value of approximately 15 µM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Industrial Applications

Beyond its biological significance, this compound is also explored for industrial applications:

Material Science

The compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes makes it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism of action of 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine moiety can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole with structurally related triazole derivatives, emphasizing key differences in structure, synthesis, and bioactivity.

Compound Name Structural Features Synthesis Method Key Properties/Bioactivity Reference
This compound Pyrrolidine ring + triazole; no aromatic substituents CuAAC High solubility due to pyrrolidine; potential CNS targeting due to basic nitrogen
1-(3-azetidinylmethyl)-1H-1,2,3-triazole Azetidine (4-membered ring) + triazole CuAAC Increased ring strain may enhance binding affinity; reduced conformational flexibility
1-(4-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole Fluorinated benzyl + phenethyl substituents Microwave-assisted CuAAC Enhanced lipophilicity; tested for antimicrobial activity
1-(1-naphthyl)-5-phenyl-1H-1,2,3-triazole (NPTA) Bulky aromatic substituents (naphthyl + phenyl) Thermal cycloaddition Strong fluorescence; binds human serum albumin (HSA) via hydrophobic interactions
1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole Dual trifluoromethyl groups on benzyl and phenyl Solvent-free CuAAC High metabolic stability; potential for CNS drugs due to fluorine’s electronegativity
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridine + ester + formyl groups Multi-step functionalization Polar substituents improve aqueous solubility; used in crystal structure studies
1-(4-methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole Methoxybenzyl + nitroaryl substituents Multi-component reaction Electron-withdrawing nitro group may enhance reactivity in agrochemicals

Key Observations:

Structural Flexibility vs. Bioactivity :

  • The pyrrolidine analog’s saturated ring improves solubility but may reduce membrane permeability compared to aromatic derivatives like NPTA .
  • Fluorinated analogs (e.g., 1-(4-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

  • CuAAC is universally applicable, but microwave or solvent-free methods (e.g., 1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole ) improve yields and reduce reaction times .

Biological Applications :

  • This compound ’s basic nitrogen atoms make it a candidate for targeting enzymes like carbonic anhydrase-II, similar to triazole analogs in .
  • Hybrids with azetidine (e.g., 1-(3-azetidinylmethyl)-1H-1,2,3-triazole ) or pyridine () show divergent bioactivities, underscoring the role of substituents in target selectivity .

Research Findings and Implications

  • Carbonic Anhydrase Inhibition : Triazole analogs with polar substituents (e.g., pyrrolidine) show inhibitory activity against carbonic anhydrase-II, a target for glaucoma and epilepsy therapies .
  • Antifungal Activity : Fluorinated triazoles () and agrochemical hybrids () demonstrate potent fungicidal effects, though This compound ’s efficacy in this area remains unexplored .
  • Drug Delivery: The pyrrolidine analog’s solubility and low cytotoxicity (inferred from related compounds) suggest utility in prodrug design or nanoparticle functionalization .

Biological Activity

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical structure of this compound is represented by the following details:

PropertyValue
Chemical Formula C7_7H12_{12}N4_4
Molecular Weight 152.2 g/mol
IUPAC Name 1-(pyrrolidin-3-ylmethyl)triazole
Appearance Oil
Storage Temperature 4 °C

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, derivatives of triazoles demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens, indicating potent antibacterial effects compared to standard antibiotics such as ciprofloxacin .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that certain triazole derivatives show promising activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). For example, specific derivatives demonstrated over 50% reduction in viral titer at concentrations as low as 20 µg/mL . This suggests potential applications in antiviral drug development.

Enzyme Inhibition

The compound has been linked to enzyme inhibition activities, particularly against cholinesterases (ChE). In a comparative study of various triazole derivatives, some were found to inhibit butyrylcholinesterase (BuChE) with IC50_{50} values below that of the standard drug donepezil. The incorporation of the triazole moiety was noted to enhance the inhibitory potency towards these enzymes .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its unique structural features. The pyrrolidine ring contributes to the compound's conformational flexibility, which may facilitate binding to target enzymes or receptors.

Study on Anticholinesterase Activity

In a detailed investigation into the anticholinesterase activity of various triazole hybrids, it was found that certain compounds exhibited stronger inhibition than traditional cholinesterase inhibitors like donepezil. The study highlighted that modifications in substituents on the triazole ring significantly influenced the biological activity. For example:

CompoundIC50_{50} (µM)Comparison with Donepezil
Compound A3.04More potent
Compound B4.61More potent
Donepezil6.21Reference

This data underscores the potential of triazole derivatives in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole derivatives?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours) to yield 1,4-disubstituted triazoles . Modifications to the pyrrolidine or triazole substituents can be achieved by varying precursor azides or alkynes, as demonstrated in the synthesis of structurally analogous compounds .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves multi-technique validation:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., pyrrolidine methyl protons at δ ~2.5–3.0 ppm, triazole protons at δ ~7.5–8.0 ppm) .
  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. For example, SHELXL refinement (via programs like WinGX/ORTEP) can determine bond lengths and angles, as shown in analogous triazole crystal structures .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What functionalization strategies are used to modify the pyrrolidine or triazole moieties?

  • Pyrrolidine modification : Alkylation or acylation at the pyrrolidine nitrogen using electrophiles (e.g., benzyl halides or acyl chlorides) under basic conditions .
  • Triazole substitution : Post-synthetic diversification via Suzuki coupling or nucleophilic aromatic substitution on halogenated triazole derivatives .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies are conducted via accelerated degradation tests:

  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.
  • pH stability : Incubation in buffered solutions (pH 1–14) followed by HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives?

  • Catalyst tuning : Use Cu(I) complexes with stabilizing ligands (e.g., tris(triazolylmethyl)amine) to enhance regioselectivity and reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 1–2 hours) while maintaining high yields .

Q. How to resolve contradictions between spectroscopic data and computational models?

  • DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) to identify conformational discrepancies .
  • Dynamic NMR : Detect rotational barriers in pyrrolidine rings causing signal splitting .
  • Crystallographic validation : Overlay X-ray structures with computational models to assess accuracy .

Q. What computational approaches predict biological activity of novel analogs?

  • Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to assess binding affinity. For example, triazole-pyrrolidine hybrids show potential as antifungal agents via lanosterol demethylase inhibition .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .

Q. How do crystal packing interactions influence physicochemical properties?

  • Halogen bonding : Iodine substituents (e.g., in 1-(2-iodophenyl)-4-phenyltriazole) form I···N contacts, stabilizing supramolecular layers .
  • π-π stacking : Aromatic triazole and pyrrolidine rings contribute to dense packing, increasing melting points and reducing solubility .

Methodological Notes

  • SHELX refinement : Use SHELXL for high-resolution crystallographic data to resolve disorder or twinning .
  • Biological assays : Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms) for pharmacokinetic profiling .

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